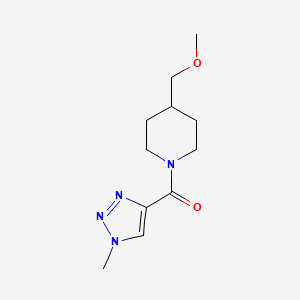

![molecular formula C13H12N6O3S B6426537 N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034574-98-4](/img/structure/B6426537.png)

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” is an organic triazine derivative commonly used for activation of carboxylic acids, particularly for amide synthesis . It is also known as DMTMM .

Synthesis Analysis

DMTMM is prepared by the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM). This reaction spontaneously forms the quaternary ammonium chloride salt of DMTMM . It has been reported that the chloride ion of certain compounds can be replaced with one equivalent of morpholine at 70–80 °C in a dioxane/water solvent mixture using sodium carbonate as a base .Molecular Structure Analysis

The molecular structure of DMTMM includes a triazine ring with two methoxy groups and a methylmorpholinium group attached to it . The exact structure can be found in the referenced material .Chemical Reactions Analysis

DMTMM is used in various chemical reactions, especially in the formation of amides from the corresponding carboxylic acid and amine . It has also been used to synthesize other carboxylic functional groups such as esters and anhydrides .科学研究应用

Glycosyl Donor in Stereoselective Synthesis

This compound is used as a glycosyl donor in the stereoselective synthesis of 1,2-cis-glycosides . The 4,6-Dimethoxy-1,3,5-triazin-2-yl glycosides, prepared in one step from free saccharides without protection of the hydroxy groups, are stereoselectively and equivalently converted to the corresponding 1,2-cis-glycosides using a catalytic amount of metal catalyst .

Solution Peptide Synthesis

The compound has been used in solution peptide synthesis . The specific characteristics of the main group of fluorophores coupled with the development of new techniques have boosted their investigation in various research areas .

Fluorescent Probes

The compound has been used in the development of fluorescent probes . These probes are powerful tools with vast potential for application in chemical biology . They are being widely used in drug discovery, cell imaging, environmental analysis, and various medical applications .

Super-resolution Imaging

The compound has potential applications in super-resolution imaging . Variations of approaches such as Exchange-PAINT and madSTORM could be developed for Affimers, to enable the controllable dissociation of Affimers from a target .

Photophysical Properties Design

The newly synthesized probes offer the capability to design photophysical properties, including visible light excitation, a 3- to 4-fold increase in molar extinction coefficient (ε), highly tunable emission spanning from blue to red color, and large (∼200 nm) Stokes shifts .

Chiral Stationary Phases

1,3,5-triazine derivatives, which include the compound , are used as chiral stationary phases . They are used for the determination of enantiomeric excess by NMR spectroscopy and determination of absolute configuration by circular dichroism .

作用机制

The mechanism of DMTMM coupling is similar to other common amide coupling reactions involving activated carboxylic acids. First, the carboxylic acid reacts with DMTMM to form the active ester, releasing a molecule of N-methylmorpholinium (NMM). The resulting ester is highly reactive and can undergo a nucleophilic attack by an amine, an alcohol, or another nucleophile .

安全和危害

未来方向

While specific future directions for “N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide” are not mentioned in the search results, it’s clear that this compound plays a significant role in the field of organic chemistry, particularly in the synthesis of amides and other carboxylic functional groups . Its use in various chemical reactions and its potential for further applications in the field suggest that it will continue to be an area of interest for future research.

属性

IUPAC Name |

N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N6O3S/c1-21-12-15-10(16-13(17-12)22-2)6-14-11(20)7-3-4-8-9(5-7)19-23-18-8/h3-5H,6H2,1-2H3,(H,14,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEZKJPILKYMFRB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNC(=O)C2=CC3=NSN=C3C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-methyl-1,2-oxazol-5-yl)-2-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propanamide](/img/structure/B6426465.png)

![5-methyl-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B6426475.png)

![6-fluoro-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426490.png)

![5-methoxy-2-[3-(morpholine-4-carbonyl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B6426492.png)

![1-methyl-6-oxo-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6426494.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-methylpropane-1-sulfonamide](/img/structure/B6426508.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)butane-1-sulfonamide](/img/structure/B6426514.png)

![N-({5-[hydroxy(phenyl)methyl]thiophen-2-yl}methyl)-2-phenylethane-1-sulfonamide](/img/structure/B6426521.png)

![5-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-methoxybenzamide](/img/structure/B6426532.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide](/img/structure/B6426539.png)

![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6426546.png)